N'-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide is a chemical compound with a complex structure that includes a thiophene ring substituted with chlorine atoms, an ethyl chain, a hydroxypropyl group, and a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide typically involves multiple steps. One common approach is to start with the thiophene ring, which is chlorinated to introduce the chlorine atoms at the 2 and 5 positions. The chlorinated thiophene is then reacted with an ethylating agent to attach the ethyl chain. Subsequently, the hydroxypropyl group is introduced through a reaction with an appropriate alcohol or epoxide. Finally, the guanidine moiety is added through a reaction with a guanidine derivative, and the hydroiodide salt is formed by reacting with hydroiodic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydrochloride
- N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine nitrate
Uniqueness
N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide is unique due to its specific combination of functional groups and its hydroiodide salt form. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
2703779-20-6 |
---|---|
Molecular Formula |
C10H16Cl2IN3OS |
Molecular Weight |
424.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.